An In-depth Technical Guide to 2-Bromophenylacetic Acid
An In-depth Technical Guide to 2-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenylacetic acid, with the CAS Number 18698-97-0, is an important chemical intermediate, particularly in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a bromine atom at the ortho position of the phenyl ring, imparts unique reactivity that makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical and Physical Properties
2-Bromophenylacetic acid is a white to off-white crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 18698-97-0 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 320.2 ± 17.0 °C at 760 mmHg | |
| pKa | 4.35 (at 25°C) | [3] |
| Solubility in Water | ~1 g/L at 25°C | [3] |
| Solubility in Ethanol | Soluble | [2] |
| Appearance | White to off-white crystalline solid | [2] |
Spectral Data
The structural identity of 2-Bromophenylacetic acid can be confirmed by various spectroscopic methods.
| Spectrum Type | Key Features | Source |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carboxylic acid. | [4] |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (with the brominated carbon showing a characteristic shift), and the methylene carbon. | [5] |
| Infrared (IR) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching. | [5] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. | [5] |
Synthesis and Reactivity
2-Bromophenylacetic acid can be synthesized through various routes. One common method involves the oxidation of 2-bromotoluene. The carboxylic acid group and the bromine atom on the aromatic ring are the primary sites of reactivity, allowing for a range of chemical transformations.
Experimental Protocol: Synthesis of α-Bromophenylacetic Acid from Phenylacetic Acid
While a specific protocol for the synthesis of 2-bromophenylacetic acid was not detailed in the provided results, the following is a well-documented procedure for the synthesis of the closely related α-bromophenylacetic acid, which illustrates a common bromination technique.
Materials:
-
Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ether
Procedure:
-
To a dry two-necked flask equipped with a condenser, add phenylacetic acid (e.g., 376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[6]
-
Add a catalytic amount of azobisisobutyronitrile (23 mg, 0.14 mmol) to the stirred mixture.[6]
-
Heat the reaction mixture to reflux at 77°C and maintain with stirring for 2 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy until the starting material is consumed.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.[6]
-
Remove the solvent from the filtrate by rotary evaporation.[6]
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent to obtain α-bromophenylacetic acid as a white solid.[6]
Applications in Drug Development
2-Bromophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used to treat pain and inflammation.
Role as a Precursor to NSAIDs
Many NSAIDs contain a phenylacetic acid moiety. The bromo-substituent on the phenyl ring can be used as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
Mechanism of Action of NSAID Derivatives: Inhibition of the Cyclooxygenase Pathway
NSAIDs derived from 2-bromophenylacetic acid typically exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.
As depicted in the diagram, cellular stimuli can trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. NSAIDs inhibit both COX-1 and COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain. However, the inhibition of COX-1 can also lead to undesirable side effects, such as gastrointestinal issues, due to the disruption of its protective functions.
Experimental Workflow: Synthesis of an NSAID-Bioconjugate
The following provides a generalized experimental workflow for the synthesis of an NSAID-glucosamine bioconjugate, illustrating a potential application of a drug derived from 2-bromophenylacetic acid.
Safety and Handling
2-Bromophenylacetic acid is classified as an irritant and may cause skin, eye, and respiratory irritation.[7] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area with plenty of water. A comprehensive review of the Safety Data Sheet (SDS) is recommended before handling this chemical.
Conclusion
2-Bromophenylacetic acid is a versatile and valuable building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility as a precursor to NSAIDs highlights its importance in the development of anti-inflammatory therapies. A thorough understanding of its chemical properties, reactivity, and the biological pathways of its derivatives is crucial for researchers and scientists working in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the safe and effective use of 2-bromophenylacetic acid in a research setting.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of prostaglandins in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins: What are they? [medicalnewstoday.com]
- 7. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
